1-[4-(Tert-butyl)phenyl]prop-2-enylamine
Description
1-[4-(Tert-butyl)phenyl]prop-2-enylamine is an organic compound featuring a para-substituted tert-butylphenyl group attached to a propenylamine chain. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.3 g/mol. The tert-butyl group imparts steric bulk and lipophilicity, while the propenylamine chain introduces a reactive double bond (C2–C3) and a primary amine at position 1.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9,12H,1,14H2,2-4H3 |
InChI Key |
VBTUZLQGBMWJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond in the prop-2-enylamine side chain to a single bond, forming a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
1-[4-(Tert-butyl)phenyl]prop-2-enylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving amine groups.
Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 1-[4-(Tert-butyl)phenyl]prop-2-enylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the tert-butyl group can affect the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between 1-[4-(tert-butyl)phenyl]prop-2-enylamine and related compounds:
Key Comparative Analysis
Steric and Electronic Effects
- tert-butyl vs. isopropyl/methoxy substituents : The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to the smaller isopropyl () or methoxy groups (). This may influence receptor binding or solubility .
Physicochemical Properties
- Molecular weight: The target compound (189.3 g/mol) is intermediate between the smaller 1-(4-methoxyphenyl)propan-2-amine (165.2 g/mol) and the bulkier piperidine-containing butanone derivative (303.4 g/mol) .
- Melting/boiling points: Limited data are available for the target compound, but ’s butanone derivative has a melting point of 70–73°C, suggesting higher crystallinity due to hydrogen bonding from the hydroxypiperidine group .
Biological Activity
1-[4-(Tert-butyl)phenyl]prop-2-enylamine is an organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by a tert-butyl-substituted phenyl ring and a prop-2-enylamine side chain, contributes to its diverse biological activities, including enzyme interactions and potential therapeutic effects.
The compound's chemical formula is C13H17N, and it has a molecular weight of 201.28 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. It may act as an enzyme inhibitor or modulator, influencing metabolic pathways and signaling processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Modulation : It could bind to receptors, affecting their activity and leading to downstream biological effects.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition : In a study focusing on enzyme interactions, this compound was found to significantly inhibit the activity of specific metabolic enzymes, leading to altered cellular metabolism. This inhibition was quantified using IC50 values, demonstrating effective concentration ranges for therapeutic applications.
- Receptor Modulation : Another study explored the compound's ability to bind to neurotransmitter receptors. The results indicated that it could modulate receptor activity, potentially influencing neurological pathways associated with mood and cognition.
- Therapeutic Potential : Preliminary investigations into the therapeutic applications of this compound suggest its role in treating conditions related to metabolic dysregulation and neurological disorders. Further research is needed to establish efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
